Cas no 2201315-15-1 (1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol)

1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol is a cyclobutane derivative featuring a piperidine substitution, which imparts unique structural and reactivity characteristics. The compound's cyclobutanol core, combined with the 2-ethylpiperidin-1-ylmethyl moiety, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. Its rigid cyclobutane ring contributes to steric constraints, while the piperidine group offers basicity and hydrogen-bonding capabilities, making it suitable for applications requiring precise molecular interactions. The ethyl substitution on the piperidine ring may further modulate lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry for scaffold diversification and in material science for designing functionalized polymers. Its well-defined structure allows for controlled derivatization in synthetic pathways.
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol structure
2201315-15-1 structure
Product name:1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
CAS No:2201315-15-1
MF:C12H23NO
MW:197.317123651505
CID:5729534
PubChem ID:131701643

1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2201315-15-1
    • 1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
    • AKOS040796230
    • 1-((2-Ethylpiperidin-1-yl)methyl)cyclobutan-1-ol
    • starbld0038051
    • F1910-7557
    • Cyclobutanol, 1-[(2-ethyl-1-piperidinyl)methyl]-
    • 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
    • Inchi: 1S/C12H23NO/c1-2-11-6-3-4-9-13(11)10-12(14)7-5-8-12/h11,14H,2-10H2,1H3
    • InChI Key: LEQRFHCMBAOEOB-UHFFFAOYSA-N
    • SMILES: OC1(CCC1)CN1CCCCC1CC

Computed Properties

  • Exact Mass: 197.177964357g/mol
  • Monoisotopic Mass: 197.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • Density: 1.011±0.06 g/cm3(Predicted)
  • Boiling Point: 283.5±13.0 °C(Predicted)
  • pka: 14.89±0.20(Predicted)

1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1910-7557-0.25g
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1 95%+
0.25g
$361.0 2023-09-07
TRC
E142191-500mg
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1
500mg
$ 365.00 2022-06-05
Life Chemicals
F1910-7557-2.5g
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1910-7557-1g
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1910-7557-0.5g
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1 95%+
0.5g
$380.0 2023-09-07
TRC
E142191-100mg
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1
100mg
$ 95.00 2022-06-05
TRC
E142191-1g
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1
1g
$ 570.00 2022-06-05
Life Chemicals
F1910-7557-10g
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1910-7557-5g
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
2201315-15-1 95%+
5g
$1203.0 2023-09-07

Additional information on 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol

Comprehensive Overview of 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS No. 2201315-15-1)

1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS No. 2201315-15-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The molecule combines a cyclobutanol core with a 2-ethylpiperidine moiety, linked via a methylene bridge. This configuration imparts distinct physicochemical properties, making it a subject of interest for drug discovery and material science applications.

Researchers are increasingly exploring 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol for its potential role in modulating biological targets. Its cyclobutan-1-ol group is known to influence molecular rigidity, while the 2-ethylpiperidine fragment may enhance bioavailability. These attributes align with current trends in medicinal chemistry, where scientists prioritize compounds with balanced lipophilicity and metabolic stability. The compound’s CAS No. 2201315-15-1 is frequently cited in patent literature, underscoring its commercial relevance.

In synthetic chemistry, 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol serves as a versatile intermediate. Its piperidine-methyl-cyclobutanol scaffold is amenable to further functionalization, enabling the creation of diverse derivatives. This flexibility resonates with the growing demand for modular building blocks in high-throughput screening and combinatorial chemistry. Recent publications highlight its utility in constructing sp3-rich fragments, a key focus area for addressing challenging drug targets like protein-protein interactions.

The compound’s stability under physiological conditions has also sparked interest in prodrug development. With the pharmaceutical industry emphasizing improved drug delivery systems, 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol offers a promising template due to its potential for controlled release or targeted activation. Computational studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, further bolstering its appeal.

From an analytical perspective, characterizing CAS No. 2201315-15-1 requires advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry. These methods are critical for verifying purity and structure, especially given the compound’s use in regulated industries. Quality control protocols often reference its HPLC retention time and spectral fingerprints, ensuring batch-to-batch consistency.

Environmental and safety assessments of 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol indicate low ecotoxicity, aligning with green chemistry principles. This aspect is increasingly important as regulatory agencies tighten guidelines on sustainable chemical production. The compound’s biodegradability profile is under active investigation, with preliminary data suggesting minimal environmental persistence.

Market analyses reveal rising demand for CAS 2201315-15-1 across North America and Europe, driven by R&D investments in neurological therapeutics and GPCR-targeted drugs. Its piperidine-cyclobutanol hybrid structure is particularly relevant for central nervous system (CNS) drug design, a hot topic in pharmaceutical forums. Suppliers frequently list it under categories like pharmaceutical intermediates and scaffold compounds.

Future research directions for 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol may explore its enantiomeric purity, as chirality often dictates biological activity. Asymmetric synthesis routes are being optimized to access optically active forms, addressing the industry’s shift toward stereoselective manufacturing. Such advancements could unlock new applications in chiral catalysis or precision medicine.

In summary, 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS No. 2201315-15-1) represents a multifaceted compound with broad interdisciplinary appeal. Its structural novelty, synthetic versatility, and potential therapeutic relevance position it as a valuable entity in contemporary chemical sciences. Ongoing studies will likely expand its utility across emerging fields such as bioconjugation chemistry and small-molecule probes for biological imaging.

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